molecular formula C13H16Cl2N2O3S B2948038 N-(3,5-dichlorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide CAS No. 1000949-40-5

N-(3,5-dichlorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide

Cat. No. B2948038
CAS RN: 1000949-40-5
M. Wt: 351.24
InChI Key: WISDMRXWOXXBCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dichlorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide, also known as JNJ-1930942, is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, acid, and capsaicin. TRPV1 is involved in pain sensation, inflammation, and thermoregulation. JNJ-1930942 has been extensively studied for its potential use as a therapeutic agent for various pain conditions.

Mechanism of Action

N-(3,5-dichlorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide is a potent and selective antagonist of the TRPV1 ion channel. TRPV1 is involved in pain sensation, inflammation, and thermoregulation. This compound blocks the activation of TRPV1 by various stimuli, including heat, acid, and capsaicin. By blocking TRPV1 activation, this compound reduces pain sensation and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to reduce pain sensation and inflammation in various animal models of pain. This compound has also been shown to reduce the release of inflammatory mediators, such as prostaglandins and cytokines. This compound has a good safety profile and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

N-(3,5-dichlorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide is a potent and selective antagonist of the TRPV1 ion channel, which makes it a valuable tool for studying the role of TRPV1 in pain sensation and inflammation. However, this compound has some limitations for lab experiments. This compound is not a specific TRPV1 antagonist and can also block other ion channels, such as TRPA1 and TRPM8. This compound is also not suitable for in vivo studies due to its poor pharmacokinetic properties.

Future Directions

There are several future directions for the study of N-(3,5-dichlorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide. One direction is to develop more potent and selective TRPV1 antagonists that can be used for in vivo studies. Another direction is to study the role of TRPV1 in other physiological processes, such as thermoregulation and metabolism. This compound may also have potential therapeutic uses for other conditions, such as pruritus and cough.

Synthesis Methods

N-(3,5-dichlorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide can be synthesized using a multi-step process. The first step involves the reaction of 3,5-dichlorophenylacetonitrile with methylmagnesium bromide to form 3,5-dichlorophenylacetone. The second step involves the reaction of 3,5-dichlorophenylacetone with piperidine and methylsulfonyl chloride to form this compound.

Scientific Research Applications

N-(3,5-dichlorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide has been extensively studied for its potential use as a therapeutic agent for various pain conditions, including neuropathic pain, inflammatory pain, and osteoarthritis pain. This compound has also been studied for its potential use as a treatment for pruritus (itching) and cough.

properties

IUPAC Name

N-(3,5-dichlorophenyl)-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O3S/c1-21(19,20)17-4-2-3-9(8-17)13(18)16-12-6-10(14)5-11(15)7-12/h5-7,9H,2-4,8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISDMRXWOXXBCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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